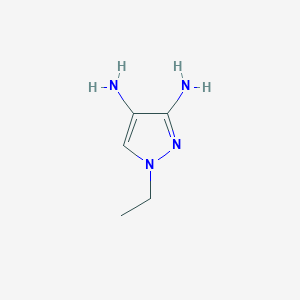

1-Ethyl-1H-pyrazole-3,4-diamine

CAS No.:

Cat. No.: VC13551126

Molecular Formula: C5H10N4

Molecular Weight: 126.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H10N4 |

|---|---|

| Molecular Weight | 126.16 g/mol |

| IUPAC Name | 1-ethylpyrazole-3,4-diamine |

| Standard InChI | InChI=1S/C5H10N4/c1-2-9-3-4(6)5(7)8-9/h3H,2,6H2,1H3,(H2,7,8) |

| Standard InChI Key | SJIBBULYRPGCOV-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C(=N1)N)N |

| Canonical SMILES | CCN1C=C(C(=N1)N)N |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

1-Ethyl-1H-pyrazole-3,4-diamine has the molecular formula , derived from a five-membered pyrazole ring containing two nitrogen atoms. The ethyl group () at the 1-position and two amine groups () at the 3- and 4-positions contribute to its molecular weight of 126.16 g/mol .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 126.16 g/mol | PubChem |

| IUPAC Name | 1-ethylpyrazole-3,4-diamine | PubChem |

Structural Characterization

The compound’s structure is defined by its pyrazole core, a diazole ring with adjacent nitrogen atoms. Key structural descriptors include:

-

SMILES Notation:

CCN1C=C(C(=N1)N)N, which encodes the ethyl group, pyrazole ring, and amine substituents. -

InChI Key:

SJIBBULYRPGCOV-UHFFFAOYSA-N, a unique identifier for its 3D conformation. -

Hydrogen Bond Donor/Acceptor Count: 2 donors (amine groups) and 2 acceptors (pyrazole nitrogens) , influencing its solubility and reactivity.

The planar pyrazole ring facilitates π-π stacking interactions, while the ethyl group enhances lipophilicity, making the compound amenable to organic synthesis .

Physicochemical Properties

1-Ethyl-1H-pyrazole-3,4-diamine exhibits a balance of polar and nonpolar characteristics due to its functional groups:

The logP value of 0.87 indicates moderate hydrophobicity, suggesting compatibility with both aqueous and organic media. The amine groups enable hydrogen bonding, enhancing solubility in polar aprotic solvents.

Synthesis and Manufacturing

Industrial-Scale Production

Industrial synthesis likely employs continuous-flow reactors to optimize yield and purity. Computational modeling (e.g., DFT calculations) aids in predicting reaction pathways and minimizing byproducts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume